![molecular formula C24H20F3N3OS B2498660 3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 383145-78-6](/img/structure/B2498660.png)

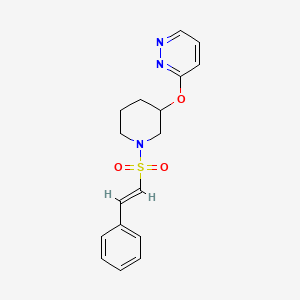

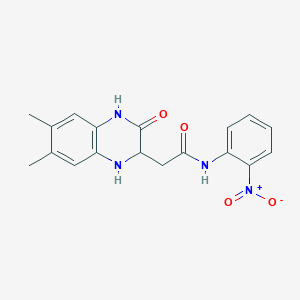

3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

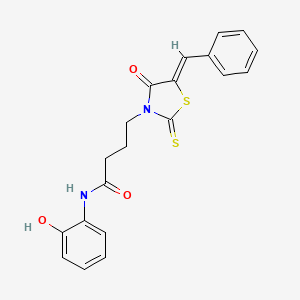

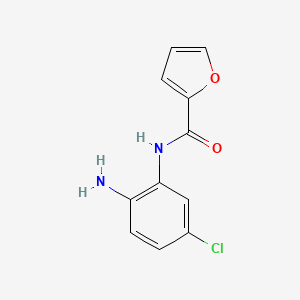

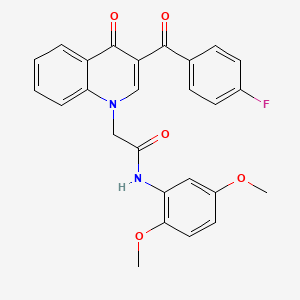

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions starting from readily available substrates. For instance, Liu and Shi (2014) describe a process where N-(Arylformamido)phenylthioureas undergo ring closure to generate 1,2,4-triazoles, which are then further modified to target compounds through oxidation and substitution reactions. These reactions are carried out in conditions that favor the formation of the triazole core and subsequent functionalization at specific positions on the ring, demonstrating the flexibility and versatility of 1,2,4-triazole chemistry (Liu & Shi, 2014).

Molecular Structure Analysis

1,2,4-Triazoles exhibit interesting structural characteristics due to the presence of nitrogen atoms in the triazole ring. X-ray diffraction studies provide insights into the molecular structure, indicating preferences for certain tautomeric forms and highlighting the influence of substituents on the overall molecular conformation. Buzykin et al. (2008) and Buzykin et al. (2006) have extensively studied the tautomeric preferences and structural features of 1,2,4-triazoles, revealing the impact of different substituents on the molecular architecture and stability (Buzykin et al., 2008), (Buzykin et al., 2006).

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and utility in synthetic organic chemistry. For example, Moreno-Fuquen et al. (2019) describe a catalyst- and solvent-free synthesis approach for benzamide derivatives, showcasing the reactive flexibility of the triazole ring (Moreno-Fuquen et al., 2019). Additionally, reactions with carbon disulfide, phenyl isothiocyanate, and various halides allow for the synthesis of structurally diverse triazoles, highlighting their adaptability in creating compounds with varied chemical properties (Zohdi, 1998).

Physical Properties Analysis

The physical properties of 1,2,4-triazoles, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Studies focusing on the crystal structure and intermolecular interactions provide valuable insights into the physical characteristics of these compounds. For instance, Panini et al. (2014) discussed the stabilization of crystal structures through various intermolecular interactions in a derivative of 1,2,4-triazoles (Panini et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are key to their utility in organic synthesis and applications. The presence of the triazole ring imparts unique electronic characteristics that influence their behavior in chemical reactions. The work by Ito et al. (1983) on the reactivity of triazoles with various reagents underlines the broad reactivity profile of these compounds, enabling the synthesis of a wide range of derivatives (Ito et al., 1983).

Wissenschaftliche Forschungsanwendungen

Herbicidal Activities

A study by Liu and Shi (2014) explored the herbicidal activities of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. These compounds showed moderate to good selective herbicidal activity against Brassica campestris L, with two compounds exhibiting significant inhibition rates (Liu & Shi, 2014).

Synthesis and Structural Studies

Buzykin et al. (2008) synthesized new complexing agents, including 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazole and its derivatives. They discussed the structure of these compounds based on various spectroscopic and crystallographic data. These compounds were found to exist as specific tautomers, contributing to our understanding of triazole chemistry (Buzykin et al., 2008).

Antimicrobial Activities

Karabasanagouda et al. (2007) synthesized novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, showing potential antimicrobial activities. These compounds were effective against various pathogenic strains, highlighting the potential of triazoles in developing new antimicrobial agents (Karabasanagouda et al., 2007).

Urease and Anti-Proliferative Activity

Ali et al. (2022) investigated a series of 1,2,4-substituted triazoles for urease and anti-proliferative activities. They found one compound to be a prominent urease inhibitor, suggesting the potential of triazoles in therapeutic applications, particularly in the treatment of diseases related to urease activity (Ali et al., 2022).

Antioxidant Activity

Tumosienė et al. (2014) synthesized novel S-substituted derivatives of 1,2,4-triazoles and evaluated their free radical scavenging activity. They identified compounds with significant antioxidant activity, providing insights into the potential use of triazoles in combating oxidative stress-related conditions (Tumosienė et al., 2014).

Antifungal Activity

Qingcu (2014) synthesized Schiff bases of 1,2,4-triazole with notable antifungal activities against various vegetable pathogens. This study contributes to the development of new antifungal agents using triazole compounds (Qingcu, 2014).

Anticonvulsant and Antispastic Potential

Kane et al. (1994) explored the anticonvulsant activity of certain 1,2,4-triazoles, finding that some derivatives were effective against strychnine-induced convulsions. This indicates the potential of triazoles as antispastic agents and in the treatment of certain neurological disorders (Kane et al., 1994).

Wirkmechanismus

Target of action

It shares structural similarities with fluoxetine , a well-known antidepressant that primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft .

Mode of action

While the exact mode of action for this compound is unknown, if it behaves similarly to fluoxetine, it might interact with its target protein to modulate neurotransmitter levels, leading to changes in neuronal signaling .

Biochemical pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. If it acts like fluoxetine, it could influence the serotonergic system and related pathways .

Result of action

If it acts similarly to fluoxetine, it could lead to increased serotonin levels in the brain, potentially impacting mood and behavior .

Eigenschaften

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N3OS/c1-17-10-12-18(13-11-17)16-32-23-29-28-22(30(23)20-7-3-2-4-8-20)15-31-21-9-5-6-19(14-21)24(25,26)27/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGOVVIVSBESQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)